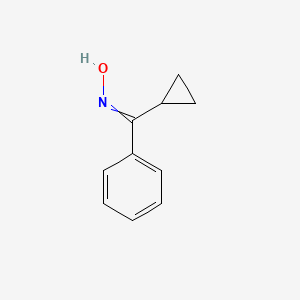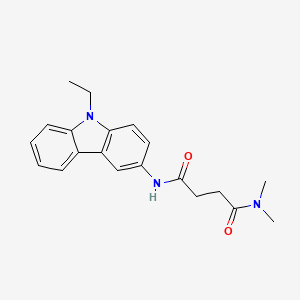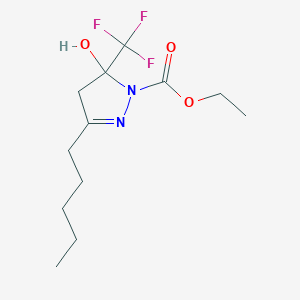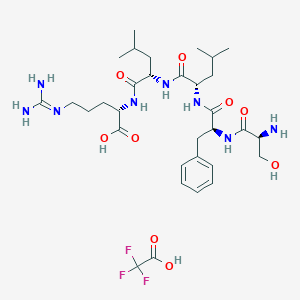![molecular formula C22H22N2O6 B12458500 2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458500.png)
2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrolidine ring, and a carboxylate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with an appropriate amine to form the pyrrolidine ring. The final step involves the esterification of the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl groups can produce corresponding alcohols .
科学的研究の応用
2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole .
Uniqueness
What sets 2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate apart from similar compounds is its unique combination of functional groups and structural features. This allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
特性
分子式 |
C22H22N2O6 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-[(4-methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H22N2O6/c1-14-3-5-16(6-4-14)21(27)23-24-12-17(11-20(24)26)22(28)30-13-19(25)15-7-9-18(29-2)10-8-15/h3-10,17H,11-13H2,1-2H3,(H,23,27) |
InChIキー |
VSPGGTKJZFLFHY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NN2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12458421.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide](/img/structure/B12458423.png)
![4-[(2-{4-[1-(2H-indazol-5-yl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B12458436.png)
![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12458450.png)


![(4-chlorophenyl)[3-hexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12458463.png)

![N-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-1-carboxamide](/img/structure/B12458479.png)

![2-[[[1-[(2,4-Dichlorophenyl)methyl]pyridin-4-ylidene]amino]methylidene]propanedinitrile](/img/structure/B12458486.png)
![Sodium 2-({[(3Z)-5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1H,6H,7H,9H-pyrrolo[3,2-H]isoquinolin-3-ylidene]amino}oxy)-4-hydroxybutanoate](/img/structure/B12458487.png)
![3-chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12458489.png)
![N'-[2-(4-bromo-3,5-dinitropyrazol-1-yl)acetyl]-2-fluorobenzohydrazide](/img/structure/B12458507.png)
